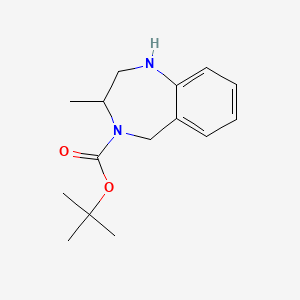

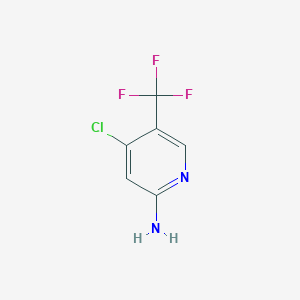

4-Chloro-5-(trifluorométhyl)pyridin-2-amine

Vue d'ensemble

Description

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a reagent used in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is represented by the InChI code:1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) . Chemical Reactions Analysis

Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical and Chemical Properties Analysis

4-Chloro-5-(trifluoromethyl)pyridin-2-amine has a molecular weight of 196.56 .Applications De Recherche Scientifique

Applications en agrochimie

Les trifluorométhylpyridines, y compris la 4-Chloro-5-(trifluorométhyl)pyridin-2-amine, sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Elles sont utilisées pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont obtenu des noms communs ISO .

Applications pharmaceutiques

Les trifluorométhylpyridines sont également utilisées dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le groupe trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .

Synthèse de produits chimiques organiques fluorés

Le développement de produits chimiques organiques fluorés devient un sujet de recherche de plus en plus important . Plus de 50 % des pesticides lancés au cours des deux dernières décennies ont été fluorés . Environ 40 % de tous les pesticides contenant du fluor actuellement sur le marché contiennent un groupe trifluorométhyle .

Activité antitumorale

La 2-amino-3-chloro-5-(trifluorométhyl)pyridine, un dérivé de la this compound, devrait présenter une activité antitumorale .

Phytotoxicité

L'acide 3-chloro-5-(trifluorométhyl)pyridine-2-carboxylique, un métabolite du fongicide fluopyram, est phytotoxique .

Médicaments approuvés par la FDA

Des médicaments contenant un groupe trifluorométhyle ont été approuvés par la FDA . L'étude porte sur la chimie détaillée de 19 médicaments approuvés par la FDA au cours des 20 dernières années, qui contiennent le groupe trifluorométhyle comme l'un des pharmacophores .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .

Mode of Action

4-Chloro-5-(trifluoromethyl)pyridin-2-amine interacts with its targets by inhibiting the activity of bacterial PPTases . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes, leading to changes in bacterial metabolism .

Biochemical Pathways

The inhibition of PPTases by 4-Chloro-5-(trifluoromethyl)pyridin-2-amine affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including fatty acid synthesis and polyketide synthesis . By inhibiting PPTases, this compound disrupts these pathways, thwarting bacterial growth .

Pharmacokinetics

It’s noted that an advanced analogue of this compound series, ml267, has been tested for its in vitro adme properties and in vivo pharmacokinetic profiles .

Result of Action

The result of the action of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is the attenuation of bacterial growth . By inhibiting PPTases, this compound disrupts essential biochemical pathways in bacteria, leading to a decrease in bacterial viability . It also attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Chloro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The interaction between 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-(trifluoromethyl)pyridin-2-amine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, this compound may exert beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or cellular toxicity. Understanding the dosage-dependent effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is crucial for its safe and effective use in biochemical and pharmaceutical applications .

Metabolic Pathways

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting overall metabolic balance. The precise metabolic pathways influenced by 4-Chloro-5-(trifluoromethyl)pyridin-2-amine depend on its specific interactions with metabolic enzymes .

Transport and Distribution

The transport and distribution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine within tissues can also affect its overall biochemical effects, as different tissues may exhibit varying levels of uptake and retention .

Subcellular Localization

The subcellular localization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUCYMYJBXSLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-65-8 | |

| Record name | 4-chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)

![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)

![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)

![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)

![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)

![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)